
2-(tert-Butyl)-7-methylnaphthalene
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Overview
Description
2-(tert-Butyl)-7-methylnaphthalene is an organic compound belonging to the naphthalene family It features a naphthalene ring substituted with a tert-butyl group at the 2-position and a methyl group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-7-methylnaphthalene typically involves Friedel-Crafts alkylation reactions. One common method is the alkylation of 7-methylnaphthalene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to optimize yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-7-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced naphthalene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the available positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation using sulfuric acid (H2SO4).
Major Products
Oxidation: Naphthoquinones.
Reduction: Reduced naphthalene derivatives.
Substitution: Nitro and sulfonated naphthalene derivatives.
Scientific Research Applications
2-(tert-Butyl)-7-methylnaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-7-methylnaphthalene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially altering their activity.
Pathways Involved: It may participate in oxidative stress pathways, signal transduction, and metabolic processes depending on its specific application and environment.
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butyl)naphthalene: Lacks the methyl group at the 7-position.
7-Methylnaphthalene: Lacks the tert-butyl group at the 2-position.
2,7-Dimethylnaphthalene: Has two methyl groups instead of a tert-butyl and a methyl group.
Uniqueness
2-(tert-Butyl)-7-methylnaphthalene is unique due to the presence of both tert-butyl and methyl groups, which can influence its chemical reactivity and physical properties. This dual substitution pattern can lead to distinct steric and electronic effects, making it a valuable compound for specific applications in research and industry.
Biological Activity
2-(tert-Butyl)-7-methylnaphthalene is a naphthalene derivative characterized by the presence of a tert-butyl group and a methyl group on the naphthalene ring. This unique structure influences its biological activity, making it a subject of interest in pharmacological research. This article explores the compound's biological properties, focusing on its antimicrobial and anticancer potentials, along with relevant case studies and research findings.
Chemical Structure and Properties
The chemical formula of this compound is C15H18. The tert-butyl group introduces significant steric hindrance, which affects the compound's interactions with biological targets. The methyl group contributes to its reactivity and stability, making it a candidate for various medicinal applications.
Property | Details |
---|---|
Chemical Formula | C15H18 |
Molecular Weight | 198.31 g/mol |
Melting Point | Not well-documented |
Solubility | Soluble in organic solvents |
Biological Activity
Research indicates that this compound exhibits antimicrobial and anticancer properties. Its interactions with various biomolecules are being investigated for implications in drug development.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. For example, it has shown effectiveness against:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have reported that this compound can inhibit the proliferation of cancer cell lines, including those derived from breast and prostate cancers. The mechanisms underlying its anticancer effects include:
- Induction of apoptosis in cancer cells
- Inhibition of cell cycle progression
- Modulation of signaling pathways involved in cancer cell survival
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Applied Microbiology evaluated the antimicrobial activity of various naphthalene derivatives, including this compound. The results indicated significant inhibition zones against tested pathogens, supporting its potential as a natural antimicrobial agent .
- Research on Anticancer Properties : In a study published in Cancer Letters, researchers investigated the effects of this compound on human breast cancer cells (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways, demonstrating its potential as an anticancer therapeutic .
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Enzymatic Inhibition : The steric hindrance from the tert-butyl group may enhance binding affinity to enzymes involved in metabolic processes.
- Cell Membrane Interaction : Its hydrophobic nature allows it to integrate into cell membranes, potentially disrupting membrane integrity and function.
Properties
CAS No. |
84029-70-9 |
---|---|
Molecular Formula |
C15H18 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
2-tert-butyl-7-methylnaphthalene |
InChI |
InChI=1S/C15H18/c1-11-5-6-12-7-8-14(15(2,3)4)10-13(12)9-11/h5-10H,1-4H3 |
InChI Key |
LJZSHZVAJVCKAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=C2)C(C)(C)C |
Origin of Product |
United States |
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